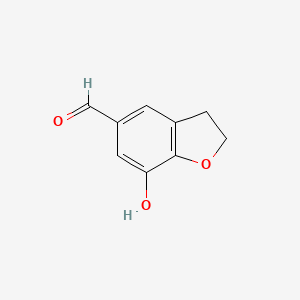

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2 |

InChI Key |

OPJHICHYUMAXLF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions . Another approach is the free radical cyclization cascade, which is an excellent method for synthesizing complex benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yield and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Functional groups can be introduced at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products:

Oxidation: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.

Reduction: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is used as a starting material for the synthesis of more complex benzofuran derivatives. These derivatives are studied for their potential biological activities and applications in drug development .

Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets. It has been shown to possess significant biological activities, making it a valuable tool in the study of various diseases .

Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and viral infections .

Industry: In the industrial sector, this compound is used in the synthesis of various organic materials and as a reagent in chemical processes. Its unique chemical properties make it a valuable component in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in cell growth, apoptosis, and oxidative stress . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substitution Patterns

Key analogs include:

5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde (Thermo Scientific): Bromine at position 5 and carbaldehyde at position 7 .

5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde (ChemBK): Iodine at position 5 and carbaldehyde at position 7 .

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde : Methyl groups at position 2 and carbaldehyde at position 7 .

| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | OH (C7), CHO (C5) | C₉H₈O₃ | 164.16 | Polar, H-bond donor |

| 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | Br (C5), CHO (C7) | C₉H₇BrO₂ | 243.06 | Halogenated, higher lipophilicity |

| 5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde | I (C5), CHO (C7) | C₉H₇IO₂ | 274.06 | Heavy atom, potential for radiochemistry |

| 2,3-Dihydro-1-benzofuran-7-carbaldehyde | CHO (C7) | C₉H₈O₂ | 148.16 | Minimal substitution, reactive aldehyde |

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | CH₃ (C2), CHO (C7) | C₁₁H₁₂O₂ | 176.21 | Steric hindrance, reduced ring flexibility |

Physicochemical Properties

- Polarity and Solubility : The hydroxy group in the target compound enhances polarity and water solubility compared to halogenated analogs (e.g., bromo and iodo derivatives), which exhibit higher lipophilicity .

- Acidity: The phenolic -OH (pKa ~10) in the target compound allows for deprotonation under basic conditions, enabling salt formation or nucleophilic reactions—unlike halogenated analogs .

- Thermal Stability : Halogenated derivatives (Br, I) may show lower thermal stability due to weaker C–X bonds compared to the C–O bond in the hydroxy group .

Spectroscopic Differences

- NMR Shifts : The hydroxy group in the target compound would produce a deshielded proton signal (~δ 9–10 ppm in $ ^1H $ NMR) and a downfield carbon signal (C7-OH) in $ ^{13}C $ NMR. In contrast, halogenated analogs show characteristic $ ^1H $ splitting patterns near electron-withdrawing groups (e.g., Br or I at C5) .

Biological Activity

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores its biological properties based on various studies, including antimicrobial, anticancer, and cannabinoid receptor interactions.

Chemical Structure and Properties

The compound features a benzofuran core with hydroxyl and aldehyde functional groups, contributing to its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran exhibit significant antimicrobial properties. In a study assessing various benzofuran derivatives, this compound showed promising activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial action at concentrations as low as 100 μg/mL against specific Gram-positive bacteria and fungi like Candida albicans .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | C. albicans |

| Compound III | 200 | Staphylococcus aureus |

| Compound VI | 150 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 58 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Cannabinoid Receptor Interaction

Another significant aspect of the biological activity of this compound is its interaction with cannabinoid receptors. Studies have indicated that certain benzofuran derivatives act as selective agonists for cannabinoid receptor type 2 (CB2). This interaction may have implications for pain management and inflammation reduction, making it a candidate for further medicinal chemistry exploration .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

- Cannabinoid Receptor Modulation : Binding to CB2 receptors may modulate pain signaling pathways and reduce inflammation.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study tested various benzofuran derivatives against clinical isolates of bacteria and fungi. The results highlighted the superior activity of this compound compared to traditional antibiotics .

- In Vitro Anticancer Study : In an experiment involving MCF-7 cells, researchers treated cells with varying concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via a two-step strategy involving cyclization and oxidation. For example, a Friedel-Crafts alkylation followed by oxidation using mild agents like pyridinium chlorochromate (PCC) minimizes over-oxidation of the benzofuran core. Temperature control (0–25°C) and solvent selection (e.g., dichloromethane) are critical for regioselectivity . Yield optimization may require adjusting stoichiometric ratios of precursors (e.g., 1.2:1 aldehyde to dihydrofuran derivative) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

- NMR : - and -NMR are essential for confirming the dihydrobenzofuran scaffold and aldehyde proton (δ 9.8–10.2 ppm). Aromatic protons typically appear as doublets in δ 6.5–7.5 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS ensures purity assessment and molecular weight confirmation .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~3200 cm (O-H stretch) validate functional groups .

Q. How should researchers handle stability issues during storage of this aldehyde?

- Answer : The compound is sensitive to light and humidity. Store under inert gas (argon) at –20°C in amber vials. Use desiccants like silica gel to prevent hydrolysis of the aldehyde group. Periodic purity checks via HPLC are recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzofuran core be addressed?

- Answer : Electrophilic aromatic substitution (EAS) at the 5-position is favored due to electron-donating effects from the hydroxyl group. For selective modifications (e.g., halogenation), use directing groups or protecting the hydroxyl moiety with acetyl before reaction. Computational modeling (DFT) can predict reactive sites .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity).

- Control solvent concentration (<0.1% v/v).

- Validate results with orthogonal assays (e.g., fluorescence-based and colorimetric methods) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Answer : Design analogs by:

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity.

- Scaffold modification : Replace the dihydrofuran ring with tetrahydrofuran or open-chain analogs to assess conformational flexibility.

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., kinases) .

Q. What experimental designs are suitable for investigating the compound’s metabolic stability?

- Answer :

- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Include NADPH cofactor to simulate Phase I metabolism.

- Metabolite identification : Use high-resolution MS (HRMS) for structural elucidation of oxidation products (e.g., carboxylic acid derivatives) .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistencies in spectral data during structural confirmation?

- Answer :

- Cross-validate techniques : Compare NMR shifts with DFT-calculated chemical shifts (Gaussian09).

- Decouple overlapping signals : Use 2D NMR (COSY, HSQC) to resolve complex coupling patterns in the dihydrofuran region .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.